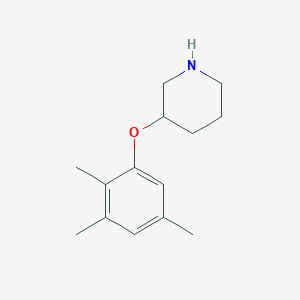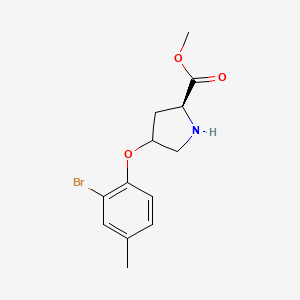
methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate
Descripción general
Descripción
Methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate, also known as MBMP, is a synthetic compound that has been used in various scientific fields. MBMP is a colorless solid that has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. MBMP has also been used in the study of enzyme-catalyzed reactions, as well as in the study of molecular recognition and binding. MBMP has been shown to have potential applications in a range of areas, including drug synthesis, drug delivery, and drug design.
Aplicaciones Científicas De Investigación
Methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate has been used in a range of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of molecular recognition and binding. methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate has also been used in the synthesis of drugs and other biologically active molecules. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate has been used in the study of drug delivery, drug design, and drug metabolism.
Mecanismo De Acción
The mechanism of action of methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is not fully understood. However, it is believed that methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate binds to the active site of an enzyme and inhibits its activity. This binding is thought to be due to the presence of the bromine atom in the molecule, which is believed to form a strong bond with the enzyme.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate are not fully understood. However, it is believed that methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may have an effect on enzyme activity and may also affect the metabolism of drugs. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may have an effect on the absorption of drugs in the body, as well as on the distribution of drugs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate in laboratory experiments offers a number of advantages. methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is a relatively stable compound and is not easily degraded in aqueous solutions. However, there are also some limitations to the use of methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate in laboratory experiments. methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is a relatively toxic compound, and it is important to use appropriate safety precautions when handling the compound. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate is a relatively large molecule, and it may not be suitable for use in some experiments.
Direcciones Futuras
In the future, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may be used in the development of new drugs and other biologically active molecules. In addition, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may be used in the study of enzyme-catalyzed reactions, as well as in the study of molecular recognition and binding. methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may also be used in the development of new drug delivery systems, as well as in the development of new drug design strategies. Finally, methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate may be used in the study of the metabolism of drugs, and in the study of the absorption and distribution of drugs in the body.
Propiedades
IUPAC Name |
methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8-3-4-12(10(14)5-8)18-9-6-11(15-7-9)13(16)17-2/h3-5,9,11,15H,6-7H2,1-2H3/t9?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDURUGIATVZQHK-UMJHXOGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC2C[C@H](NC2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)
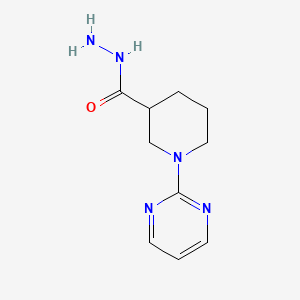
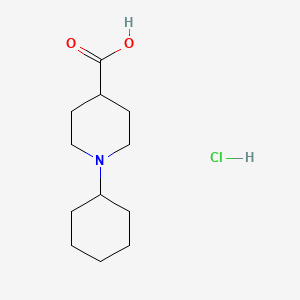
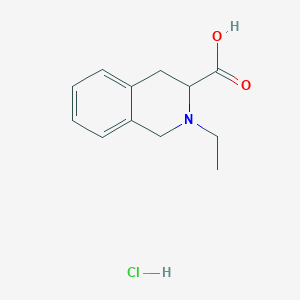
![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)
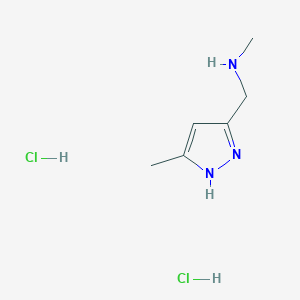
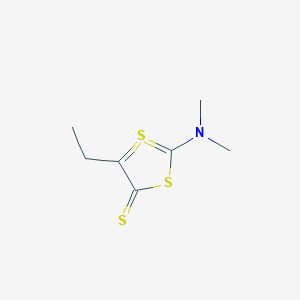
![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)
